2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)acetamide
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Overview
Description
2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a cyclopropyl group, a dihydropyridazinone moiety, and an imidazopyridine ring, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)acetamide typically involves multiple steps, starting from readily available starting materials
Formation of the Dihydropyridazinone Ring: This step involves the cyclization of a suitable precursor, such as a hydrazine derivative, under acidic or basic conditions to form the dihydropyridazinone ring.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, using reagents such as diazomethane or cyclopropylcarbene.
Coupling of the Imidazopyridine Moiety: The final step involves the coupling of the imidazopyridine moiety to the dihydropyridazinone ring, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazopyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce hydroxylated compounds.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Pharmacology: It can be used to study the pharmacokinetics and pharmacodynamics of related compounds.
Materials Science: The compound’s structural properties may make it useful in the development of new materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile: This compound shares the dihydropyridazinone moiety but differs in the substituents and overall structure.
1-cyclopropyl-6-fluoro-4-oxo-7-{4-[(3-methyl-1H-pyrazol-1-yl)methyl]piperazin-1-yl}-1,4-dihydroquinoline-3-carboxylic acid: This compound features a cyclopropyl group and an oxo group but has a different core structure.
Uniqueness
The uniqueness of 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)acetamide lies in its combination of structural features, which may confer specific biological activities or material properties not found in similar compounds.
Properties
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2/c1-15-4-3-11-27-13-20(25-23(15)27)17-5-2-6-18(12-17)24-21(29)14-28-22(30)10-9-19(26-28)16-7-8-16/h2-6,9-13,16H,7-8,14H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZBGZGEVMBGAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)NC(=O)CN4C(=O)C=CC(=N4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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